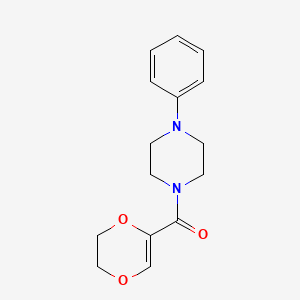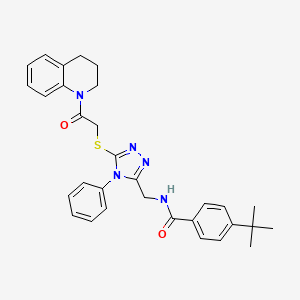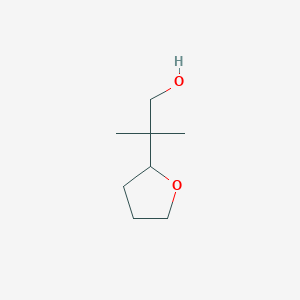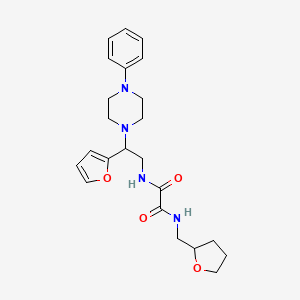![molecular formula C22H21NO2S B2578805 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331460-55-0](/img/structure/B2578805.png)
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a chemical compound with the molecular formula C22H21NO2S and a molecular weight of 363.47 . It is also known as 4-[(E)-[(thiophen-2-yl)methylidene]amino]phenyl 4-tert-butylbenzoate .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a phenyl ring via a methylene bridge. This structure is further connected to another phenyl ring through an amino group. The second phenyl ring is substituted with a tert-butyl benzoate group .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants: Environmental Impact and Toxicity
A study by Runzeng Liu and S. Mabury (2020) reviews the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), detailing their detection in various environmental matrices and human tissues. SPAs, which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been associated with potential hepatic toxicity and endocrine-disrupting effects. The study suggests future research should focus on novel SPAs with lower toxicity and environmental impact Liu & Mabury, 2020.
Heterocyclic Compound Synthesis
M. A. Gomaa and H. Ali (2020) discuss the significance of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives in the synthesis of various heterocyclic compounds. These compounds serve as building blocks for creating a diverse range of heterocycles, indicating the critical role of specific chemical scaffolds in synthetic chemistry. This study highlights the innovative transformations and applications of such compounds in synthesizing dyes and heterocycles Gomaa & Ali, 2020.
Thiophene Analogues and Carcinogenicity
J. Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl for potential carcinogenicity. This research illustrates the importance of studying analogues of hazardous compounds to understand and mitigate their carcinogenic potential Ashby et al., 1978.
Advanced Oxidation Processes for Environmental Remediation
Mohammad Qutob et al. (2022) review advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment, including the degradation pathways and biotoxicity of by-products. This research underscores the relevance of chemical degradation processes in addressing environmental pollution Qutob et al., 2022.
2,4-Di-Tert-Butylphenol and Its Bioactivities
A comprehensive review by Fuqiang Zhao et al. (2020) on 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs focuses on their natural sources and bioactivities. The study explores the toxicological profile and ecological implications of 2,4-DTBP, a common secondary metabolite in various organisms, highlighting the need for understanding the bioactivities of synthetic and naturally occurring phenolic compounds Zhao et al., 2020.
Eigenschaften
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-22(2,3)17-8-6-16(7-9-17)21(24)25-19-12-10-18(11-13-19)23-15-20-5-4-14-26-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBWEIGRZSHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2578723.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)




![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2578740.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide](/img/structure/B2578742.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)
